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molecular formula C11H22N2O3 B1292395 Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 392331-66-7

Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B1292395
M. Wt: 230.3 g/mol
InChI Key: XYWCDAFPRBDRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541438B2

Procedure details

A mixture of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate (20.42 g, 78.4 mmol) and 20% palladium hydroxide on carbon (1.21 g) in ethanol (250 mL) was hydrogenated at 40 psi (2.8×105 Pa) for 3 d on a Parr apparatus. More 20% palladium hydroxide on carbon (1.0 g) was added and the hydrogenation was continued for 2 more days. The mixture was filtered through CELITE filter agent and the filtrate was concentrated to provide tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate, which was concentrated from toluene (200 mL) to remove residual ethanol before use in the next reaction.
Quantity
20.42 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([CH2:15][N+:16]([O-])=O)[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1>C(O)C.[OH-].[OH-].[Pd+2]>[NH2:16][CH2:15][C:2]1([OH:1])[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:13])([CH3:12])[CH3:14])=[O:9])[CH2:6][CH2:7]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
20.42 g
Type
reactant
Smiles
OC1(CCN(CC1)C(=O)OC(C)(C)C)C[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.21 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through CELITE
FILTRATION
Type
FILTRATION
Details
filter agent
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NCC1(CCN(CC1)C(=O)OC(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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